molecular formula C22H19NO2 B12908706 4H-Indol-4-one, 1,5,6,7-tetrahydro-3-(2-oxo-2-phenylethyl)-2-phenyl- CAS No. 54398-81-1

4H-Indol-4-one, 1,5,6,7-tetrahydro-3-(2-oxo-2-phenylethyl)-2-phenyl-

Cat. No.: B12908706
CAS No.: 54398-81-1
M. Wt: 329.4 g/mol
InChI Key: HNRQUCJAXPPEKI-UHFFFAOYSA-N
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Description

3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one is a complex organic compound with a unique structure that includes both indole and ketone functional groups

Preparation Methods

The synthesis of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one typically involves multicomponent reactions. One common method involves the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids . The reaction conditions often include the use of ethanol as a solvent at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar compounds to 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one include:

  • 2-oxo-2-phenylethyl acetate
  • Phenylglyoxylic acid
  • 2-oxo-2-phenylacetaldehyde

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one lies in its indole core, which imparts distinct chemical and biological properties .

Properties

CAS No.

54398-81-1

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

3-phenacyl-2-phenyl-1,5,6,7-tetrahydroindol-4-one

InChI

InChI=1S/C22H19NO2/c24-19-13-7-12-18-21(19)17(14-20(25)15-8-3-1-4-9-15)22(23-18)16-10-5-2-6-11-16/h1-6,8-11,23H,7,12-14H2

InChI Key

HNRQUCJAXPPEKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C(N2)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4

Origin of Product

United States

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